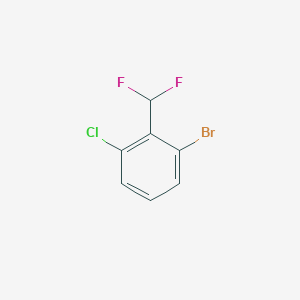

1-Bromo-3-chloro-2-(difluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-chloro-2-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4BrClF2. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

1-Bromo-3-chloro-2-(difluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the halogenation of a difluoromethyl-substituted benzene derivative. The reaction typically uses bromine and chlorine as halogenating agents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring . Industrial production methods may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents safely and efficiently .

Análisis De Reacciones Químicas

1-Bromo-3-chloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki or Heck reactions, where it reacts with organometallic reagents to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Aplicaciones Científicas De Investigación

1-Bromo-3-chloro-2-(difluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.

Industry: It is used in the production of agrochemicals and materials for electronic devices.

Mecanismo De Acción

The mechanism by which 1-Bromo-3-chloro-2-(difluoromethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms facilitate the attack of nucleophiles on the benzene ring . In biological systems, the compound’s halogenated structure can enhance its binding affinity to molecular targets, such as enzymes or receptors, through halogen bonding and hydrophobic interactions .

Comparación Con Compuestos Similares

1-Bromo-3-chloro-2-(difluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-2-chlorobenzene: This compound has similar halogen substituents but lacks the difluoromethyl group, which can affect its reactivity and applications.

1-Bromo-4-chlorobenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior and uses.

1-Bromo-3-chloro-5-fluorobenzene:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethyl group, which can impart distinct chemical and physical properties .

Actividad Biológica

1-Bromo-3-chloro-2-(difluoromethyl)benzene is a halogenated aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine, chlorine, and difluoromethyl groups, contributes to its interactions with various biological systems.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C7H4BrClF2

- Molecular Weight : 239.46 g/mol

- CAS Number : 1214348-94-3

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules such as proteins, enzymes, and receptors. The halogen atoms in its structure can participate in various chemical reactions, including:

- Electrophilic Substitution : The bromine and chlorine atoms can act as electrophiles, allowing the compound to engage in substitution reactions with nucleophiles.

- Hydrophobic Interactions : The difluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.0 | Induction of apoptosis via caspase activation |

| HL-60 | 4.5 | Inhibition of tubulin polymerization |

| U937 | 6.0 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metabolism. Notably, it has shown inhibitory activity against:

- Topoisomerase II : A critical enzyme for DNA replication and repair.

- Aromatase : An enzyme involved in estrogen biosynthesis, making it a target for breast cancer treatment.

Case Studies

- Study on Tubulin Dynamics : A recent study assessed the impact of various halogenated compounds on tubulin dynamics. The results indicated that this compound effectively inhibited tubulin polymerization, which is crucial for cell division in cancer cells.

- In Vivo Efficacy : In animal models, administration of this compound demonstrated significant tumor reduction in breast cancer xenografts compared to controls. This suggests its potential as a lead compound for further drug development .

Environmental Impact

Beyond its biological activity in medicine, this compound is also relevant in environmental chemistry due to its stability and persistence in ecosystems. Its potential bioaccumulation raises concerns about ecological impacts, particularly in aquatic environments where halogenated compounds can disrupt endocrine systems in wildlife.

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-(difluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQMEPQYYGNQPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.